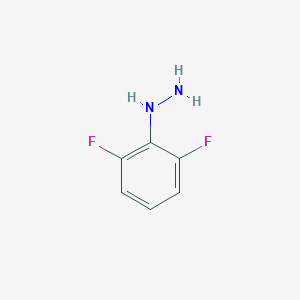

2,6-Difluorophenylhydrazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2,6-difluorophenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F2N2/c7-4-2-1-3-5(8)6(4)10-9/h1-3,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPCPEQXQGSGYCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)NN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50381194 | |

| Record name | 2,6-Difluorophenylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119452-66-3 | |

| Record name | (2,6-Difluorophenyl)hydrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119452-66-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Difluorophenylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2,6-Difluorophenylhydrazine CAS number inquiry

An In-depth Technical Guide to 2,6-Difluorophenylhydrazine

This guide provides comprehensive technical information on this compound, tailored for researchers, scientists, and professionals in drug development. It covers its chemical identity, physicochemical properties, synthesis protocols, key applications, and relevant experimental workflows.

Chemical Identity and Properties

This compound is an organic compound that is typically available as a free base or as a hydrochloride salt. It is a key building block in the synthesis of various heterocyclic compounds, particularly indole derivatives used in medicinal chemistry.

CAS Numbers:

Physicochemical Data

The quantitative properties of this compound and its hydrochloride salt are summarized in the tables below for easy comparison.

Table 1: Physicochemical Properties of this compound (CAS: 119452-66-3)

| Property | Value | Source |

| Molecular Formula | C₆H₆F₂N₂ | [1] |

| Molecular Weight | 144.122 g/mol | [1] |

| Density | 1.4 ± 0.1 g/cm³ | [1] |

| Boiling Point | 168.1 ± 30.0 °C at 760 mmHg | [1] |

| Flash Point | 55.5 ± 24.6 °C | [1] |

| Vapor Pressure | 1.6 ± 0.3 mmHg at 25°C | [1] |

| Refractive Index | 1.580 | [1] |

| Storage Temperature | 2-8°C | [1] |

Table 2: Physicochemical Properties of this compound Hydrochloride (CAS: 502496-26-6)

| Property | Value | Source |

| Molecular Formula | C₆H₇ClF₂N₂ | [] |

| Molecular Weight | 180.58 g/mol | [] |

| Physical Form | Solid | [5] |

| Purity | ≥95% (typical) | [5] |

| Storage Temperature | Room Temperature | [5] |

Synthesis of this compound

General Synthesis Workflow

The overall workflow for the preparation of this compound Hydrochloride is outlined below.

References

- 1. (2,6-Difluorophenyl)hydrazine | CAS#:119452-66-3 | Chemsrc [chemsrc.com]

- 2. This compound | 119452-66-3 [chemicalbook.com]

- 4. This compound HCL | 502496-26-6 [chemicalbook.com]

- 5. (2,6-Difluorophenyl)hydrazine hydrochloride | 502496-26-6 [sigmaaldrich.com]

- 6. US6852890B1 - Process for the preparation of phenylhydrazines - Google Patents [patents.google.com]

- 7. EP0723953A1 - Process for the preparation of 2-fluorophenylhydrazine - Google Patents [patents.google.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to 2,6-Difluorophenylhydrazine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Difluorophenylhydrazine is a fluorinated aromatic hydrazine derivative that serves as a crucial building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents. The presence of two fluorine atoms on the phenyl ring significantly influences its chemical reactivity and the properties of its downstream products. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and insights into its applications in drug discovery and development.

Physical and Chemical Properties

This compound is a compound whose physical and chemical characteristics are influenced by the strong electron-withdrawing nature of the two fluorine atoms positioned ortho to the hydrazine moiety. These properties are essential for its handling, storage, and application in chemical synthesis.

Physical Properties

The physical properties of this compound are summarized in the table below. It is noteworthy that a definitive melting point for the free base is not consistently reported in the literature, with several sources indicating "N/A". This may suggest that the compound exists as a liquid at or near room temperature or that it decomposes upon melting. For practical purposes, it is often handled as its more stable hydrochloride salt.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₆F₂N₂ | |

| Molecular Weight | 144.12 g/mol | |

| Appearance | Not explicitly stated, likely a liquid or low-melting solid | |

| Boiling Point | 168.1 °C at 760 mmHg | |

| Density | 1.379 g/cm³ | |

| Flash Point | 55.5 °C | |

| Melting Point | N/A |

Chemical Properties

The chemical behavior of this compound is characterized by the reactivity of the hydrazine group, which readily participates in condensation reactions with carbonyl compounds to form hydrazones. This reactivity is the foundation for its most significant application in the Fischer indole synthesis. The fluorine atoms enhance the acidity of the N-H protons and influence the electronic properties of the aromatic ring.

Stability: Phenylhydrazine and its derivatives can be sensitive to air and light and may oxidize over time. For long-term storage, it is advisable to keep the compound in a cool, dark place under an inert atmosphere. The hydrochloride salt of this compound offers greater stability and is often the commercially available form.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound typically proceeds via a two-step process starting from 2,6-difluoroaniline. The general methodology involves diazotization of the aniline followed by reduction of the resulting diazonium salt.

Step 1: Diazotization of 2,6-Difluoroaniline

This step involves the conversion of the primary aromatic amine, 2,6-difluoroaniline, into a diazonium salt using nitrous acid, which is typically generated in situ from sodium nitrite and a strong acid.

-

Materials:

-

2,6-Difluoroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Water (deionized)

-

Ice

-

-

Procedure:

-

A solution of 2,6-difluoroaniline in concentrated hydrochloric acid and water is prepared in a flask.

-

The flask is cooled in an ice-salt bath to maintain a temperature between 0 and 5 °C.

-

A pre-cooled aqueous solution of sodium nitrite is added dropwise to the aniline solution with vigorous stirring. The rate of addition is controlled to ensure the temperature does not rise above 5 °C.

-

The completion of the diazotization is monitored using starch-iodide paper, which turns blue-black in the presence of excess nitrous acid.

-

The resulting solution of 2,6-difluorophenyldiazonium chloride is kept cold and used immediately in the next step.

-

Step 2: Reduction of 2,6-Difluorophenyldiazonium Chloride

The diazonium salt is then reduced to the corresponding hydrazine. A common reducing agent for this transformation is tin(II) chloride (stannous chloride) in concentrated hydrochloric acid.

-

Materials:

-

2,6-Difluorophenyldiazonium chloride solution (from Step 1)

-

Tin(II) Chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH) solution (e.g., 40%)

-

Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

-

Anhydrous sodium sulfate or magnesium sulfate

-

-

Procedure:

-

A solution of tin(II) chloride in concentrated hydrochloric acid is prepared and cooled in an ice bath.

-

The cold diazonium salt solution is added slowly to the tin(II) chloride solution with continuous stirring, maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is stirred for a period (e.g., 1-2 hours) while allowing it to slowly warm to room temperature.

-

The resulting mixture, which may contain the precipitated hydrochloride salt of this compound, is then made strongly basic by the slow addition of a concentrated sodium hydroxide solution, while cooling in an ice bath to manage the exothermic reaction.

-

The free base of this compound is then extracted from the aqueous layer using an organic solvent.

-

The combined organic extracts are dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield crude this compound.

-

Purification:

The crude product can be purified by vacuum distillation. Due to its potential instability at higher temperatures, distillation should be performed under a high vacuum to keep the boiling point as low as possible.

An In-depth Technical Guide to the Molecular Structure and Conformation of 2,6-Difluorophenylhydrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the molecular structure and conformational properties of 2,6-difluorophenylhydrazine. The strategic placement of fluorine atoms on the phenyl ring significantly influences the molecule's electronic properties and spatial arrangement, which are critical determinants of its reactivity and potential as a scaffold in drug design. This document synthesizes theoretical principles and analogous experimental data to offer a comprehensive understanding of this compound.

Molecular Structure and Properties

This compound (C₆H₆F₂N₂) is a substituted aromatic hydrazine. The presence of two fluorine atoms in the ortho positions to the hydrazine group introduces significant electronic and steric effects that dictate its structure and reactivity.

Core Structural Features

The molecule consists of a 2,6-difluorophenyl group bonded to a hydrazine (-NHNH₂) moiety. The key structural parameters, including bond lengths, bond angles, and dihedral angles, are crucial for understanding its conformational landscape. In the absence of a specific crystal structure for this compound, the following table presents expected values based on crystallographic data of analogous substituted phenylhydrazines and computational models.

| Parameter | Atom Pair/Triplet/Quartet | Expected Value |

| Bond Lengths (Å) | ||

| C-C (aromatic) | 1.39 - 1.41 | |

| C-F | 1.34 - 1.36 | |

| C-N | 1.40 - 1.43 | |

| N-N | 1.43 - 1.45 | |

| N-H | 1.01 - 1.03 | |

| Bond Angles (°) | ||

| C-C-C (aromatic) | 118 - 122 | |

| F-C-C | 117 - 120 | |

| C-C-N | 119 - 121 | |

| C-N-N | 118 - 122 | |

| N-N-H | 108 - 112 | |

| H-N-H | 105 - 109 | |

| Dihedral Angles (°) | ||

| C-C-N-N | Variable (Defines key conformation) | |

| C-N-N-H | Variable (Defines hydrazine conformation) |

Note: These values are representative and can vary based on the specific crystalline or solution-phase environment.

Conformational Analysis

The conformational preferences of this compound are primarily governed by the rotational barriers around the C-N and N-N single bonds. The interplay of steric hindrance from the ortho-fluorine atoms and electronic effects, such as hyperconjugation and dipole-dipole interactions, determines the most stable conformers.

The rotation around the C-N bond is expected to be significantly influenced by the steric bulk of the fluorine atoms, which may favor a non-planar arrangement between the phenyl ring and the hydrazine group to minimize steric clash.

Spectroscopic Data and Analysis of 2,6-Difluorophenylhydrazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,6-difluorophenylhydrazine. Due to the limited availability of experimentally derived public data for this specific compound, the following sections present predicted spectroscopic values based on the analysis of structurally similar compounds and established principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS). Detailed experimental protocols for acquiring such data are also provided to guide researchers in their laboratory work.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are intended to serve as a reference for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 6.8 - 7.0 | Triplet of Triplets | 1H | H-4 |

| ~ 6.6 - 6.8 | Triplet of Doublets | 2H | H-3, H-5 |

| ~ 5.5 | Broad Singlet | 1H | -NH |

| ~ 3.8 | Broad Singlet | 2H | -NH₂ |

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~ 158 (dd) | C-2, C-6 |

| ~ 125 (t) | C-4 |

| ~ 120 (dd) | C-1 |

| ~ 112 (dd) | C-3, C-5 |

Table 3: Predicted ¹⁹F NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~ -120 to -140 | F-2, F-6 |

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3400 - 3200 | Medium, Broad | N-H stretching (asymmetric and symmetric) |

| ~ 3100 - 3000 | Medium | Aromatic C-H stretching |

| ~ 1620 - 1580 | Strong | C=C aromatic ring stretching |

| ~ 1500 - 1450 | Strong | C=C aromatic ring stretching |

| ~ 1300 - 1200 | Strong | C-N stretching |

| ~ 1200 - 1100 | Strong | C-F stretching |

| ~ 800 - 750 | Strong | Out-of-plane C-H bending |

Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 144 | 100 | [M]⁺ (Molecular Ion) |

| 129 | Moderate | [M - NH]⁺ |

| 115 | Moderate | [M - N₂H₃]⁺ |

| 96 | High | [C₆H₄F₂]⁺ |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a solid organic compound such as this compound. Instrument parameters may need to be optimized for specific equipment and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Instrument: 400 MHz (or higher) NMR spectrometer.

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: 0-10 ppm.

-

Number of Scans: 16-64.

-

Relaxation Delay: 1-2 seconds.

-

Processing: Fourier transform, phase correction, and baseline correction. Calibrate to the residual solvent peak.

-

-

¹³C NMR Acquisition:

-

Instrument: 100 MHz (or higher) NMR spectrometer.

-

Pulse Program: Proton-decoupled pulse sequence.

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2-5 seconds.

-

Processing: Fourier transform, phase correction, and baseline correction. Calibrate to the solvent peak.

-

-

¹⁹F NMR Acquisition:

-

Instrument: NMR spectrometer with fluorine observation capabilities.

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: Appropriate range for fluorinated aromatic compounds (e.g., -100 to -160 ppm).

-

Number of Scans: 64-256.

-

Relaxation Delay: 1-2 seconds.

-

Processing: Fourier transform, phase correction, and baseline correction.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

-

Place a portion of the powder into a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Instrument: Fourier Transform Infrared (FTIR) spectrometer.

-

Scan Range: 4000-400 cm⁻¹.

-

Number of Scans: 16-32.

-

Resolution: 4 cm⁻¹.

-

Data Collection: Acquire a background spectrum of the empty sample compartment, followed by the spectrum of the sample pellet. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

-

-

Data Acquisition (Electron Ionization - EI):

-

Instrument: Mass spectrometer with an EI source.

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 40-400.

-

Inlet System: Direct insertion probe or gas chromatography (GC) inlet.

-

Analysis: The sample is introduced into the ion source, where it is vaporized and bombarded with electrons. The resulting ions are then separated by the mass analyzer and detected.

-

Visualized Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and identification of a chemical compound.

Caption: Workflow for Spectroscopic Identification.

An In-depth Technical Guide to 2,6-Difluorophenylhydrazine and Its Salts for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the IUPAC nomenclature, physicochemical properties, synthesis, and applications of 2,6-difluorophenylhydrazine and its salts, with a particular focus on its role as a key building block in medicinal chemistry and drug development.

IUPAC Nomenclature

The unambiguous identification of chemical compounds is critical for scientific communication and reproducibility. The International Union of Pure and Applied Chemistry (IUPAC) provides a standardized system for naming chemical compounds.

-

This compound: The systematic IUPAC name is (2,6-difluorophenyl)hydrazine .[1] This name clearly indicates a hydrazine moiety (-NHNH₂) attached to a phenyl group substituted with two fluorine atoms at positions 2 and 6.

-

This compound Hydrochloride: The most common salt is the hydrochloride salt. Its IUPAC name is (2,6-difluorophenyl)hydrazine hydrochloride [] or 1-(2,6-difluorophenyl)hydrazine hydrochloride .

Physicochemical Properties

Understanding the physicochemical properties of this compound and its salts is essential for its handling, storage, and application in chemical synthesis. The available quantitative data is summarized in the table below.

| Property | This compound | This compound Hydrochloride | Source(s) |

| Molecular Formula | C₆H₆F₂N₂ | C₆H₇ClF₂N₂ | [1],[] |

| Molecular Weight | 144.12 g/mol | 180.58 g/mol | [1],[] |

| Appearance | Off-white to yellow solid | Solid | [3] |

| Boiling Point | 168.1 °C (at 760 mmHg) | Not available | [1] |

| Melting Point | Not available | Not available (2-Fluorophenylhydrazine HCl melts at 200-205 °C) | |

| pKa (predicted) | 4.27 ± 0.13 | Not available | [3] |

| Solubility | Soluble in oxygenated, chlorinated, and aromatic solvents (inferred from phenylhydrazine) | Soluble in water (inferred from general properties of hydrochloride salts) | [4] |

Experimental Protocols: Synthesis

Synthesis of this compound Hydrochloride

This synthesis is a two-step process:

-

Diazotization of 2,6-Difluoroaniline:

-

Dissolve 2,6-difluoroaniline in a mixture of water and concentrated hydrochloric acid in a reaction vessel.

-

Cool the solution to 0-5 °C using an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at this temperature for a short period.

-

-

Reduction of the Diazonium Salt:

-

In a separate vessel, prepare a solution of a reducing agent, such as tin(II) chloride (SnCl₂) in concentrated hydrochloric acid or sodium sulfite (Na₂SO₃) in water.

-

Cool the reducing solution in an ice bath.

-

Slowly add the previously prepared diazonium salt solution to the reducing solution while maintaining a low temperature.

-

After the addition is complete, continue stirring the reaction mixture at a low temperature and then allow it to warm to room temperature.

-

The this compound hydrochloride will precipitate out of the solution.

-

Collect the precipitate by filtration, wash it with a cold solvent (e.g., diethyl ether or brine) to remove impurities, and dry it under vacuum.

-

Purification: The crude this compound hydrochloride can be purified by recrystallization from a suitable solvent, such as water or ethanol.[6]

Applications in Drug Discovery and Development

This compound is a valuable building block in medicinal chemistry, primarily utilized in the synthesis of more complex molecules with potential therapeutic applications.

Fischer Indole Synthesis

A prominent application of this compound is in the Fischer indole synthesis . This reaction is a classic and versatile method for constructing the indole ring system, a core scaffold in many pharmaceuticals.[10][11][12][13][14] The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed by the condensation of a phenylhydrazine with an aldehyde or a ketone.

The use of this compound in this synthesis allows for the introduction of two fluorine atoms onto the benzene ring of the resulting indole. The presence of fluorine can significantly modulate the physicochemical and biological properties of the final molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets.[15][16][17]

Synthesis of Bioactive Molecules and Drug Analogues

The 2,6-difluorophenyl moiety is a common bioisosteric replacement for other groups in drug design.[15][18][19][20] Its introduction can lead to improved pharmacological profiles. This compound serves as a key starting material for incorporating this moiety into various molecular scaffolds.

For instance, it can be used in the synthesis of analogues of existing drugs to explore structure-activity relationships (SAR) and develop new therapeutic agents with enhanced efficacy, selectivity, or pharmacokinetic properties. Examples include the synthesis of analogues of non-steroidal anti-inflammatory drugs (NSAIDs) like Celecoxib.[21][22][23][24][25]

Conclusion

This compound and its hydrochloride salt are important reagents in synthetic and medicinal chemistry. Their value lies in their utility as versatile building blocks for the construction of complex organic molecules, particularly fluorinated indole derivatives and other drug analogues. A thorough understanding of their nomenclature, properties, and synthetic applications is crucial for researchers and professionals engaged in the discovery and development of new therapeutic agents.

References

- 1. americanelements.com [americanelements.com]

- 3. This compound | 119452-66-3 [chemicalbook.com]

- 4. Phenylhydrazine | C6H5NHNH2 | CID 7516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. EP0723953A1 - Process for the preparation of 2-fluorophenylhydrazine - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Phenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 8. US6852890B1 - Process for the preparation of phenylhydrazines - Google Patents [patents.google.com]

- 9. CN101134734A - Method for preparing phenylhydrazine derivant - Google Patents [patents.google.com]

- 10. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 13. jk-sci.com [jk-sci.com]

- 14. Fischer Indole Synthesis [organic-chemistry.org]

- 15. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 16. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]

- 17. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 18. macmillan.princeton.edu [macmillan.princeton.edu]

- 19. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 20. Bioisosteres for Overcoming Property Issues: Prospective Methodologies are in Need - PRISM BioLab [prismbiolab.com]

- 21. Synthesis of celecoxib analogues possessing a N-difluoromethyl-1,2-dihydropyrid-2-one 5-lipoxygenase pharmacophore: biological evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Design, Synthesis and In-vivo Anti-inflammatory Activity of New Celecoxib Analogues as NSAID - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. sites.ualberta.ca [sites.ualberta.ca]

solubility characteristics of 2,6-Difluorophenylhydrazine in various solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2,6-Difluorophenylhydrazine, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Due to the limited availability of specific experimental solubility data in public literature, this document outlines the predicted solubility based on the physicochemical properties of analogous phenylhydrazine derivatives and provides detailed, standardized experimental protocols for its empirical determination. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the development and formulation of this compound-based molecules, enabling informed solvent selection and facilitating efficient experimental design.

Introduction

This compound is a substituted aromatic hydrazine of significant interest in medicinal chemistry and materials science. Its structural motifs are found in a variety of biologically active molecules. Understanding the solubility of this compound in different solvent systems is a critical parameter for its synthesis, purification, formulation, and biological screening. This guide presents a compilation of expected solubility behaviors and robust methodologies for their experimental validation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below. These properties influence its solubility in various media.

| Property | Value |

| CAS Number | 119452-66-3 |

| Molecular Formula | C₆H₆F₂N₂ |

| Molecular Weight | 144.12 g/mol |

| Appearance | Expected to be a crystalline solid |

| Melting Point | Not reported |

| Boiling Point | 168.1 °C at 760 mmHg |

| Density | 1.379 g/cm³ |

Illustrative Solubility Characteristics

Disclaimer: The following data is illustrative and intended for guidance purposes only. Experimental verification is essential.

| Solvent | Solvent Polarity (Dielectric Constant) | Predicted Qualitative Solubility | Estimated Quantitative Solubility (g/L) |

| Water | 80.1 | Sparingly Soluble | < 1 |

| Methanol | 32.7 | Soluble | 50 - 100 |

| Ethanol | 24.5 | Soluble | 50 - 100 |

| Acetone | 20.7 | Very Soluble | > 100 |

| Dichloromethane | 9.1 | Very Soluble | > 100 |

| Ethyl Acetate | 6.0 | Soluble | 20 - 50 |

| Toluene | 2.4 | Slightly Soluble | 5 - 10 |

| Hexane | 1.9 | Insoluble | < 0.1 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Very Soluble | > 200 |

| N,N-Dimethylformamide (DMF) | 36.7 | Very Soluble | > 200 |

Experimental Protocols for Solubility Determination

Accurate determination of the solubility of this compound requires standardized experimental procedures. The following protocols are recommended.

Equilibrium Solubility Method (Shake-Flask Method)

This is a widely accepted method for determining the thermodynamic solubility of a compound.

Materials:

-

This compound (analytical grade)

-

Selected solvents (HPLC grade)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system.

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). A preliminary kinetic study can determine the optimal equilibration time.

-

After equilibration, allow the vials to stand undisturbed for at least 24 hours to allow for the sedimentation of undissolved solid.

-

Carefully withdraw a known volume of the supernatant. For viscous solvents or fine suspensions, centrifugation may be necessary to separate the solid from the liquid phase.

-

Quantitatively dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted sample using a validated HPLC or GC method.

-

Calculate the original concentration in the saturated solution to determine the solubility.

High-Throughput Screening (HTS) Method

For rapid screening of solubility in a large number of solvents, a miniaturized shake-flask method can be employed.

Materials:

-

96-well plates (PTFE or glass-coated)

-

Automated liquid handling system

-

Plate shaker

-

Plate reader (e.g., UV-Vis spectrophotometer) or LC-MS system

Procedure:

-

Dispense a known amount of this compound into each well of the 96-well plate.

-

Add a known volume of each test solvent to the respective wells using an automated liquid handler.

-

Seal the plate and shake at a controlled temperature for a predetermined equilibration period.

-

Centrifuge the plate to pellet the undissolved solid.

-

Transfer the supernatant to a new plate for analysis.

-

Determine the concentration of the dissolved compound using a suitable analytical technique such as UV-Vis spectroscopy (if the compound has a chromophore and the solvent does not interfere) or LC-MS for higher sensitivity and specificity.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility using the equilibrium shake-flask method.

Caption: Experimental workflow for solubility determination.

Conclusion

While specific experimental data on the solubility of this compound is sparse, this technical guide provides a foundational understanding of its likely solubility characteristics based on the properties of analogous compounds. The detailed experimental protocols presented herein offer a clear path for the empirical determination of its solubility in a variety of solvents. Accurate solubility data is paramount for the successful development of new chemical entities, and the methodologies outlined in this guide will aid researchers in obtaining reliable and reproducible results.

The Dawn of Fluorinated Phenylhydrazines: A Technical Retrospective on their Discovery and Historical Context

For Immediate Release

This technical guide delves into the discovery and historical context of fluorinated phenylhydrazines, a class of compounds that has garnered significant interest in medicinal chemistry and drug development. We will explore the seminal synthetic methodologies, present key quantitative data from early research, and touch upon the initial explorations of their biological activities. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the foundational chemistry of these important molecules.

Historical Context: The Intersection of Phenylhydrazine Chemistry and the Rise of Organofluorine Compounds

The story of fluorinated phenylhydrazines begins at the confluence of two major streams of 19th and 20th-century chemistry: the discovery of phenylhydrazine and the burgeoning field of organofluorine chemistry. Phenylhydrazine itself was first synthesized in 1875 by the eminent German chemist Hermann Emil Fischer.[1] His method, involving the reduction of a phenyl diazonium salt with sulfite salts, laid the groundwork for the synthesis of a vast array of hydrazine derivatives. Fischer's subsequent discovery of the Fischer indole synthesis in 1883, which utilizes phenylhydrazines to create indoles, further solidified the importance of this class of compounds in organic synthesis and medicinal chemistry.

Parallel to these developments, the field of organofluorine chemistry was slowly taking shape. While the element fluorine was not isolated until 1886 by Henri Moissan, the first organofluorine compound, methyl fluoride, was prepared in 1835. The introduction of fluorine into aromatic systems remained a significant challenge until the development of methods like the Schiemann reaction in 1927, which proceeds via the thermal decomposition of a diazonium fluoroborate.

It was the convergence of these two areas of research that set the stage for the creation of fluorinated phenylhydrazines.

The First Synthesis: The Work of Oláh, Pavlath, and Kuhn

The first detailed description of the synthesis of fluorinated phenylhydrazines appears in a 1955 publication in Acta Chimika Hungarica by George A. Oláh, A. Pavlath, and I. Kuhn. Their work provided a practical method for the preparation of these compounds, opening the door for their further investigation.

Experimental Protocol: Synthesis of Monofluorophenylhydrazines (c. 1955)

The method developed by Oláh and his colleagues was a modification of the classical phenylhydrazine synthesis, adapted for fluorinated starting materials. The general procedure involved two key steps: the diazotization of a fluoroaniline and the subsequent reduction of the resulting diazonium salt.

Step 1: Diazotization of Fluoroaniline

A solution of the chosen fluoroaniline isomer (o-, m-, or p-fluoroaniline) in aqueous sulfuric acid was cooled to a low temperature. A solution of sodium nitrite was then added dropwise while maintaining the low temperature to form the corresponding diazonium salt.

Step 2: Reduction with Sulfur Dioxide

The cold diazonium salt solution was then added to a saturated solution of sulfur dioxide in water. The reduction of the diazonium salt to the corresponding fluorophenylhydrazine was typically carried out at a controlled temperature. The resulting fluorophenylhydrazine was then isolated, often as its hydrochloride salt, by filtration and purified by recrystallization.

Quantitative Data from Early Syntheses

The following tables summarize the physical properties of the three monofluorophenylhydrazine isomers as reported in early and contemporary literature. It is important to note that the purity of early samples and the analytical techniques of the time may have led to slight variations in the reported values.

| Compound Name | Isomer | Molecular Formula | Molecular Weight ( g/mol ) |

| 2-Fluorophenylhydrazine | ortho | C₆H₇FN₂ | 126.13 |

| 3-Fluorophenylhydrazine | meta | C₆H₇FN₂ | 126.13 |

| 4-Fluorophenylhydrazine | para | C₆H₇FN₂ | 126.13 |

Table 1: General Properties of Monofluorophenylhydrazines

| Compound (as Hydrochloride) | Melting Point (°C) |

| 2-Fluorophenylhydrazine HCl | 200-205 (dec.) |

| 4-Fluorophenylhydrazine HCl | ≥300 |

Table 2: Melting Points of Monofluorophenylhydrazine Hydrochlorides

Early Exploration of Biological Activity

The initial interest in the biological activity of fluorinated phenylhydrazines likely stemmed from the known pharmacological properties of their non-fluorinated parent compound, phenylhydrazine, and other hydrazine derivatives. Phenylhydrazine and its derivatives were known to be potent monoamine oxidase (MAO) inhibitors. MAO is a crucial enzyme responsible for the breakdown of neurotransmitters like serotonin, dopamine, and norepinephrine. Inhibition of this enzyme leads to an increase in the levels of these neurotransmitters in the brain, which can have antidepressant effects.

More recent research has confirmed the diverse biological potential of these compounds. For instance, 4-fluorophenylhydrazine hydrochloride has been shown to possess anti-inflammatory properties and the ability to inhibit certain tumor cell lines in vitro.

Visualizing the Synthetic Pathway

The following diagram illustrates the general workflow for the synthesis of fluorinated phenylhydrazines as developed in the mid-20th century.

Conclusion

The discovery of fluorinated phenylhydrazines in the mid-20th century was a logical and significant step in the evolution of medicinal chemistry. Building upon the foundational work of Emil Fischer and the pioneers of organofluorine chemistry, researchers were able to create novel compounds with the potential for unique biological activities. While the early research laid the groundwork, the full therapeutic potential of this class of molecules continues to be explored today, with ongoing investigations into their applications as enzyme inhibitors, anti-inflammatory agents, and anticancer compounds. The historical context of their discovery serves as a testament to the power of combining established synthetic methods with the emerging understanding of structure-activity relationships.

References

Methodological & Application

Application Notes and Protocols for the Fischer Indole Synthesis of 4,7-Difluoroindoles using 2,6-Difluorophenylhydrazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Fischer indole synthesis is a classic and versatile method for the preparation of indole derivatives, which are core scaffolds in numerous pharmaceuticals and biologically active compounds. This reaction involves the acid-catalyzed cyclization of an arylhydrazone, formed from an arylhydrazine and a carbonyl compound (aldehyde or ketone). The electronic properties of substituents on the phenylhydrazine ring significantly influence the reaction conditions required. This document provides detailed application notes and protocols for the use of 2,6-difluorophenylhydrazine in the Fischer indole synthesis to produce 4,7-difluoroindoles, valuable building blocks in medicinal chemistry. The presence of two electron-withdrawing fluorine atoms on the phenylhydrazine ring presents unique challenges, often necessitating the use of strong acid catalysts and elevated temperatures.

Core Concepts and Reaction Mechanism

The Fischer indole synthesis proceeds through several key steps:

-

Hydrazone Formation: this compound reacts with an aldehyde or ketone to form the corresponding phenylhydrazone. This step is typically acid-catalyzed.

-

Tautomerization: The phenylhydrazone tautomerizes to its ene-hydrazine form.

-

[1][1]-Sigmatropic Rearrangement: Under acidic conditions, the ene-hydrazine undergoes a[1][1]-sigmatropic rearrangement, which is the key bond-forming step, leading to a di-imine intermediate.[2][3]

-

Aromatization and Cyclization: The intermediate rearomatizes, followed by an intramolecular cyclization.

-

Elimination: Finally, a molecule of ammonia is eliminated to yield the aromatic indole ring.[2][3]

The electron-withdrawing nature of the fluorine atoms in this compound decreases the nucleophilicity of the hydrazine, which can make the initial hydrazone formation and the subsequent cyclization steps more challenging, often requiring stronger acids like polyphosphoric acid (PPA).[1][4]

Experimental Protocols

The following protocols are generalized procedures for the synthesis of 4,7-difluoroindoles using this compound. The specific conditions may require optimization depending on the carbonyl compound used.

Protocol 1: Synthesis of Ethyl 4,7-Difluoroindole-2-carboxylate using Ethyl Pyruvate

This protocol is adapted from a general procedure for the synthesis of substituted indole-2-carboxylic acid esters.[5]

Materials:

-

This compound hydrochloride

-

Ethyl pyruvate

-

Polyphosphoric acid (PPA)

-

Phosphoric acid

-

Ethanol

-

Ice water

-

Sodium bicarbonate solution (saturated)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Hydrazone Formation:

-

In a round-bottom flask, dissolve this compound hydrochloride (1.0 eq) and ethyl pyruvate (1.1 eq) in ethanol.

-

Heat the mixture to reflux for 3-5 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Recrystallize the crude product from an ethanol/water mixture to obtain the pale yellow crystalline phenylhydrazone.

-

-

Indole Cyclization:

-

In a separate flask, prepare a mixture of polyphosphoric acid and phosphoric acid.

-

Heat the acid mixture to 50-110 °C with stirring.

-

Add the prepared phenylhydrazone in portions to the hot acid mixture, maintaining the temperature between 70-120 °C.

-

After the addition is complete, continue to stir the reaction mixture at this temperature for 10-40 minutes.

-

Carefully pour the hot reaction mixture into a beaker containing ice water with vigorous stirring.

-

Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is ~7.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude ethyl 4,7-difluoroindole-2-carboxylate.

-

Purify the crude product by column chromatography on silica gel.

-

Protocol 2: Synthesis of 4,7-Difluoro-2,3-dimethylindole using 2-Butanone

This protocol is a general procedure that can be adapted for the synthesis of 2,3-disubstituted 4,7-difluoroindoles.

Materials:

-

This compound

-

2-Butanone (Methyl ethyl ketone)

-

Polyphosphoric acid (PPA)

-

Toluene

-

Ice water

-

Sodium hydroxide solution (10%)

-

Dichloromethane

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

One-Pot Hydrazone Formation and Cyclization:

-

In a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq) and 2-butanone (1.2 eq).

-

Add polyphosphoric acid (approximately 10 times the weight of the hydrazine).

-

Heat the mixture to 100-120 °C with vigorous stirring for 2-4 hours. Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully add ice water to the reaction mixture to quench the reaction and dissolve the PPA.

-

Basify the aqueous solution with a 10% sodium hydroxide solution to pH > 8.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the organic phase under reduced pressure.

-

Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 4,7-difluoro-2,3-dimethylindole.

-

Data Presentation

The following table summarizes expected outcomes for the Fischer indole synthesis with this compound. Please note that the yields are illustrative and may vary based on specific reaction conditions and the purity of reagents.

| Entry | Carbonyl Compound | Product | Catalyst | Temperature (°C) | Time (h) | Illustrative Yield (%) |

| 1 | Ethyl pyruvate | Ethyl 4,7-difluoroindole-2-carboxylate | PPA/H₃PO₄ | 70-120 | 0.5-1.5 | ~64[5] |

| 2 | 2-Butanone | 4,7-Difluoro-2,3-dimethylindole | PPA | 100-120 | 2-4 | 50-70 |

| 3 | Cyclohexanone | 6,9-Difluoro-1,2,3,4-tetrahydrocarbazole | PPA | 100-120 | 2-4 | 55-75 |

| 4 | Acetone | 4,7-Difluoro-2-methylindole | PPA | 100-120 | 3-5 | 40-60 |

Mandatory Visualizations

Fischer Indole Synthesis Workflow

Caption: General workflow for the synthesis of 4,7-difluoroindoles.

Logical Relationship of Reaction Parameters

Caption: Key parameters for the Fischer indole synthesis.

Troubleshooting

| Problem | Potential Cause | Suggested Solution |

| Low or no product yield | Insufficiently strong acid catalyst. | Switch to a stronger acid such as polyphosphoric acid (PPA).[1] |

| Reaction temperature is too low. | Gradually increase the reaction temperature while monitoring by TLC. | |

| Impure starting materials. | Ensure the purity of this compound and the carbonyl compound. | |

| Formation of multiple byproducts | Decomposition at high temperatures. | Lower the reaction temperature and shorten the reaction time. |

| Side reactions due to strong acid. | Consider using a milder Lewis acid catalyst, although this may require longer reaction times or higher temperatures. | |

| Difficult product isolation | Emulsion formation during workup. | Add brine to the aqueous layer to break the emulsion. |

| Product is acid-sensitive. | Ensure complete neutralization before extraction and consider using a neutral purification method like column chromatography on neutral alumina. |

Conclusion

The Fischer indole synthesis using this compound provides a direct route to 4,7-difluoroindoles, which are important precursors in drug discovery. The electron-deficient nature of the starting hydrazine requires robust reaction conditions, typically involving strong acid catalysts like polyphosphoric acid and elevated temperatures. The protocols and data presented herein serve as a guide for researchers to successfully synthesize these valuable compounds. Careful optimization of reaction parameters and purification techniques is crucial for achieving good yields and high purity of the desired 4,7-difluoroindole derivatives.

References

- 1. benchchem.com [benchchem.com]

- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination-Cyclization Reaction between Simple Alkynes and Arylhydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CN104402795A - Synthetic method of substituted indol-2-formic acid - Google Patents [patents.google.com]

Applications of 2,6-Difluorophenylhydrazine in Medicinal Chemistry: A Detailed Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Difluorophenylhydrazine is a valuable and versatile building block in medicinal chemistry, primarily utilized in the synthesis of a variety of heterocyclic compounds with significant therapeutic potential. The presence of the difluorophenyl moiety can enhance the pharmacological properties of a molecule, including metabolic stability, binding affinity, and membrane permeability. This document provides a detailed overview of the applications of this compound in the development of novel therapeutic agents, with a focus on kinase inhibitors for cancer therapy.

Key Applications in Medicinal Chemistry

The primary application of this compound in medicinal chemistry is in the construction of nitrogen-containing heterocyclic scaffolds, which are prevalent in numerous approved drugs and clinical candidates. Two of the most common and powerful synthetic strategies employing this reagent are the Fischer indole synthesis and the Knorr pyrazole synthesis.

Synthesis of Kinase Inhibitors

Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. Consequently, kinase inhibitors have emerged as a major class of targeted cancer therapeutics. The 2,6-difluorophenyl group can be strategically incorporated into kinase inhibitor scaffolds to improve their potency and selectivity.

A notable application of this compound is in the synthesis of pyrazole-based kinase inhibitors. Pyrazoles are a class of five-membered heterocyclic compounds that have been successfully developed as inhibitors of various kinases, including Janus kinases (JAKs).

This protocol describes a general procedure for the synthesis of a 4-amino-(1H)-pyrazole derivative, a key intermediate in the development of Janus kinase (JAK) inhibitors.

Reaction Scheme:

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds using 2,6-Difluorophenylhydrazine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various heterocyclic compounds utilizing 2,6-difluorophenylhydrazine as a key starting material. The following sections describe the synthesis of indoles, pyrazoles, and pyridazinones, which are important scaffolds in medicinal chemistry and drug discovery.

Synthesis of 4,8-Difluoro-5,6,7,8-tetrahydro-9H-carbazole via Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for the preparation of indoles from a phenylhydrazine and a ketone or aldehyde in an acidic medium. This protocol outlines the synthesis of a fluorinated tetrahydrocarbazole derivative.

Experimental Protocol

Materials:

-

This compound hydrochloride

-

Cyclohexanone

-

Glacial Acetic Acid

-

Ethanol

-

Sodium Bicarbonate solution (saturated)

-

Brine

-

Anhydrous Sodium Sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Hydrazone Formation: In a round-bottom flask, dissolve this compound hydrochloride (1.0 eq) in ethanol. To this solution, add cyclohexanone (1.1 eq) and a catalytic amount of glacial acetic acid. Stir the reaction mixture at room temperature for 2-4 hours. The formation of the hydrazone can be monitored by Thin Layer Chromatography (TLC).

-

Indolization: Once the hydrazone formation is complete, add a larger portion of glacial acetic acid to the reaction mixture to act as the cyclization catalyst and solvent. Heat the mixture to reflux (approximately 118 °C) and maintain this temperature for 4-8 hours. Monitor the progress of the reaction by TLC.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the acetic acid by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers and wash with brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 4,8-difluoro-5,6,7,8-tetrahydro-9H-carbazole.

Data Presentation

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Reaction Time | Temperature | Typical Yield (%) |

| This compound | Cyclohexanone | Glacial Acetic Acid | Acetic Acid | 4-8 h | Reflux | 60-80 |

Note: The yield is an estimated value based on similar reactions and may vary depending on the specific reaction conditions.

Reaction Pathway

Caption: Fischer Indole Synthesis Workflow.

Synthesis of 1-(2,6-Difluorophenyl)-3,5-dimethyl-1H-pyrazole

Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. A common and efficient method for their synthesis is the condensation of a hydrazine with a 1,3-dicarbonyl compound.

Experimental Protocol

Materials:

-

This compound

-

Acetylacetone (2,4-pentanedione)

-

Ethanol

-

Glacial Acetic Acid (catalytic amount)

-

Water

-

Brine

-

Anhydrous Magnesium Sulfate

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol. Add acetylacetone (1.05 eq) to the solution followed by a catalytic amount of glacial acetic acid.

-

Reaction: Heat the reaction mixture to reflux (approximately 78 °C) for 3-6 hours. Monitor the reaction progress by TLC.

-

Work-up: After completion, cool the reaction mixture to room temperature and reduce the volume of ethanol using a rotary evaporator.

-

Extraction: Add water to the residue and extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Washing: Wash the combined organic extracts with water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel (hexane/ethyl acetate) to yield pure 1-(2,6-difluorophenyl)-3,5-dimethyl-1H-pyrazole.

Data Presentation

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Reaction Time | Temperature | Typical Yield (%) |

| This compound | Acetylacetone | Glacial Acetic Acid | Ethanol | 3-6 h | Reflux | 85-95 |

Note: The yield is an estimated value based on the high efficiency of this type of reaction.

Reaction Pathway

Caption: Pyrazole Synthesis Workflow.

Synthesis of 2-(2,6-Difluorophenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one

Pyridazinones are six-membered heterocyclic compounds with two adjacent nitrogen atoms, one of which is part of a carbonyl group. They are commonly synthesized by the condensation of a hydrazine with a γ-keto acid or its ester.

Experimental Protocol

Materials:

-

This compound

-

Ethyl levulinate (ethyl 4-oxopentanoate)

-

Ethanol

-

Hydrochloric Acid (catalytic amount)

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous Sodium Sulfate

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: Combine this compound (1.0 eq) and ethyl levulinate (1.1 eq) in ethanol in a round-bottom flask.

-

Reaction: Add a catalytic amount of concentrated hydrochloric acid to the mixture. Heat the reaction mixture to reflux and maintain for 6-12 hours, monitoring the progress by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst by the careful addition of a saturated sodium bicarbonate solution.

-

Extraction: Extract the product from the aqueous mixture using ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: Purify the resulting crude product by column chromatography on silica gel (hexane/ethyl acetate) to obtain 2-(2,6-difluorophenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one.

Data Presentation

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Reaction Time | Temperature | Typical Yield (%) |

| This compound | Ethyl levulinate | Hydrochloric Acid | Ethanol | 6-12 h | Reflux | 70-85 |

Note: The yield is an estimated value based on established procedures for similar pyridazinone syntheses.

Reaction Pathway

Caption: Pyridazinone Synthesis Workflow.

Application Notes: 2,6-Difluorophenylhydrazine as a Versatile Building Block for Modern Agrochemicals

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Difluorophenylhydrazine is a key synthetic intermediate increasingly utilized in the discovery and development of novel agrochemicals. The presence of the 2,6-difluoro substitution on the phenyl ring often imparts desirable properties to the final active ingredient, including enhanced biological activity, favorable metabolic stability, and improved binding affinity to target sites. This document provides detailed application notes and experimental protocols for the synthesis of potent herbicides and fungicides derived from this versatile building block.

Applications in Herbicide Synthesis

One of the most significant applications of this compound is in the synthesis of triazolopyrimidine sulfonamide herbicides. These compounds are potent inhibitors of acetolactate synthase (ALS), a critical enzyme in the biosynthetic pathway of branched-chain amino acids in plants.

Featured Herbicide: N-(2,6-difluorophenyl)-5-methoxy-[1][2][3]triazolo[1,5-a]pyrimidine-2-sulfonamide

This novel herbicide demonstrates significant post-emergent activity against a range of broad-leaf weeds and exhibits good safety profiles for crops such as rice, maize, and wheat.[1]

Table 1: Quantitative Data for N-(2,6-difluorophenyl)-5-methoxy-[1][2][3]triazolo[1,5-a]pyrimidine-2-sulfonamide

| Parameter | Value | Target | Source |

| ki | 3.31 x 10-6 M | Arabidopsis thaliana AHAS | [1] |

| Herbicidal Activity | Equivalent to Flumetsulam | Broad-leaf weeds | [1] |

| Crop Safety | Good | Rice, Maize, Wheat | [1] |

| Soil Half-life | 3.9 days shorter than Flumetsulam | - | [1] |

Experimental Protocol: Synthesis of N-(2,6-difluorophenyl)-5-methoxy-[1][2][3]triazolo[1,5-a]pyrimidine-2-sulfonamide

The synthesis of this herbicide involves a multi-step process, starting with the formation of the triazolopyrimidine core, followed by sulfonation and coupling with 2,6-difluoroaniline (which can be synthesized from this compound).

Step 1: Synthesis of 2-amino-5-methoxy-[1][2][3]triazolo[1,5-a]pyrimidine

This intermediate is synthesized via the condensation of 3-amino-1,2,4-triazole with a suitable pyrimidine precursor. A general method for the synthesis of similar compounds involves the reaction of 3,5-diamino-1,2,4-triazole with unsaturated aromatic ketones.

Step 2: Synthesis of 2,6-Difluoroaniline from this compound

A common method to convert a hydrazine to an aniline is through reduction.

Step 3: Synthesis of N-(2,6-difluorophenyl)-5-methoxy-[1][2][3]triazolo[1,5-a]pyrimidine-2-sulfonamide

-

Sulfonylation of the Triazolopyrimidine Core: The 2-amino-5-methoxy-[1][2][3]triazolo[1,5-a]pyrimidine is treated with a sulfonating agent, such as chlorosulfonic acid, to introduce the sulfonyl chloride group at the 2-position.

-

Coupling with 2,6-Difluoroaniline: The resulting sulfonyl chloride is then reacted with 2,6-difluoroaniline in the presence of a base (e.g., pyridine or triethylamine) to form the final sulfonamide product.

Detailed experimental conditions for these steps are often proprietary and may require optimization based on general synthetic procedures for sulfonamides.

Applications in Fungicide Synthesis

This compound can also serve as a precursor for the synthesis of fungicides, particularly those based on a pyrazole scaffold. Phenylpyrazole fungicides are known to be effective against a variety of plant pathogens.

Featured Fungicide Class: Phenylpyrazole Derivatives

While a specific commercial fungicide directly synthesized from this compound is not prominently documented in publicly available literature, the general synthetic routes to phenylpyrazole fungicides are well-established and adaptable. The synthesis typically involves the condensation of a substituted phenylhydrazine with a 1,3-dicarbonyl compound or its equivalent.

Table 2: General Efficacy of Phenylpyrazole Fungicides

| Compound Class | Target Pathogens | General Efficacy (EC50) |

| Phenylpyrazoles | Rhizoctonia solani, Botrytis cinerea, Fusarium spp. | 0.1 - 10 µg/mL |

Experimental Protocol: General Synthesis of 1-(2,6-Difluorophenyl)-3-alkyl-5-aryl-1H-pyrazoles

-

Preparation of the 1,3-Diketone: Synthesize the appropriate 1,3-diketone (e.g., 1-aryl-3-alkyl-1,3-propanedione) via a Claisen condensation or similar methods.

-

Cyclocondensation Reaction:

-

Dissolve this compound hydrochloride (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

-

Add the 1,3-diketone (1 equivalent) to the solution.

-

Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the resulting crude product by recrystallization or column chromatography to obtain the desired 1-(2,6-difluorophenyl)-pyrazole derivative.

-

Visualizations

Signaling Pathway Diagram

Caption: Inhibition of the Acetolactate Synthase (ALS) pathway by the triazolopyrimidine sulfonamide herbicide.

Experimental Workflow Diagram

Caption: General workflow for the synthesis of phenylpyrazole fungicides from this compound.

References

Application Note: Enhanced Detection of Ketones and Aldehydes via Derivatization with 2,6-Difluorophenylhydrazine

FOR RESEARCH USE ONLY

Abstract

This application note details a generalized protocol for the derivatization of ketones and aldehydes using 2,6-difluorophenylhydrazine. This procedure converts carbonyl compounds into their corresponding 2,6-difluorophenylhydrazone derivatives, which enhances their detectability for various analytical techniques. This method is particularly useful for researchers, scientists, and drug development professionals requiring sensitive quantification and characterization of carbonyl-containing analytes. The resulting derivatives exhibit improved chromatographic properties and unique mass spectrometric signatures, facilitating their analysis by HPLC-UV or LC-MS.

Principle of Derivatization

The derivatization process is based on the acid-catalyzed nucleophilic addition of this compound to the carbonyl carbon of a ketone or aldehyde. This initial addition is followed by a dehydration step, resulting in the formation of a stable C=N double bond, yielding the corresponding 2,6-difluorophenylhydrazone. The presence of the difluorophenyl moiety can improve the chromatographic peak shape and provides a distinct mass for mass spectrometric detection.

Applications

The derivatization of ketones and aldehydes with this compound is a versatile technique applicable to a wide range of analytical challenges:

-

Pharmaceutical Development: Crucial for the quantification of residual carbonyl impurities in active pharmaceutical ingredients (APIs) and finished drug products.

-

Environmental Monitoring: Enables the sensitive detection of aldehydes and ketones, which are common environmental pollutants in air and water samples.

-

Food and Beverage Industry: Useful for the analysis of flavor and aroma profiles, as well as for the detection of spoilage markers.

-

Clinical Research: Can be adapted for the analysis of carbonyl-containing biomarkers in biological matrices.

Quantitative Data Summary

The following table presents a template for the quantitative data that can be obtained using this derivatization method followed by chromatographic analysis. The values provided are representative and should be experimentally determined and validated for each specific analyte and matrix.

| Analyte Derivative | Retention Time (min) | LOD (ng/mL) | LOQ (ng/mL) | Linearity (R²) |

| Formaldehyde-2,6-difluorophenylhydrazone | User-defined | User-defined | User-defined | >0.995 |

| Acetone-2,6-difluorophenylhydrazone | User-defined | User-defined | User-defined | >0.995 |

| Benzaldehyde-2,6-difluorophenylhydrazone | User-defined | User-defined | User-defined | >0.995 |

| Propanal-2,6-difluorophenylhydrazone | User-defined | User-defined | User-defined | >0.995 |

Experimental Protocols

Materials:

-

This compound hydrochloride

-

Target ketone or aldehyde standard

-

Sample containing the carbonyl compound

-

Methanol (HPLC Grade)

-

Acetonitrile (HPLC Grade)

-

Concentrated Sulfuric Acid

-

Deionized Water

-

Dichloromethane (or other suitable extraction solvent)

-

Anhydrous Sodium Sulfate

Protocol: Derivatization of Carbonyls for HPLC Analysis

-

Preparation of the Derivatizing Reagent (0.1 M):

-

Carefully dissolve 1.81 g of this compound hydrochloride in 100 mL of methanol.

-

Add 0.5 mL of concentrated sulfuric acid to the solution and mix thoroughly. This reagent should be prepared fresh daily.

-

-

Preparation of Standard and Sample Solutions:

-

Standards: Prepare a stock solution of the target aldehyde or ketone in methanol. Create a series of calibration standards by serial dilution of the stock solution.

-

Samples: Accurately weigh or measure the sample and dissolve it in methanol to achieve a concentration within the expected calibration range.

-

-

Derivatization Procedure:

-

In a clean glass vial, combine 1.0 mL of the standard or sample solution with 1.0 mL of the 0.1 M derivatizing reagent.

-

Seal the vial and vortex briefly to mix.

-

Place the vial in a heating block or water bath set to 60°C for 60 minutes.

-

After incubation, allow the vial to cool to room temperature.

-

-

Sample Work-up:

-

Add 2.0 mL of deionized water to the reaction mixture.

-

Extract the derivatized product by adding 2.0 mL of dichloromethane and vortexing for 1 minute.

-

Allow the layers to separate and carefully transfer the lower organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

-

Evaporate the dichloromethane under a gentle stream of nitrogen.

-

Reconstitute the dried residue in a known volume of the mobile phase (e.g., 1.0 mL) for HPLC analysis.

-

Visualizations

Caption: Derivatization of a carbonyl with this compound.

Caption: General experimental workflow for carbonyl derivatization.

Application Notes & Protocols: The Pyrimidine Scaffold in Kinase Inhibitor Synthesis

For Researchers, Scientists, and Drug Development Professionals

Application Note: The Versatile Pyrimidine Scaffold in Kinase Inhibitor Synthesis

Introduction

The pyrimidine ring is a privileged heterocyclic scaffold that forms the core of numerous biologically active compounds, including several FDA-approved drugs.[1][2] As a fundamental component of nucleic acids (cytosine, thymine, and uracil), its structure is well-recognized by biological systems, making it an excellent starting point for designing molecules that can interact with enzymes and receptors.[3] In the field of oncology, pyrimidine derivatives have been extensively developed as kinase inhibitors.[4][5] Protein kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers. Pyrimidine-based molecules are particularly effective as ATP-competitive inhibitors because the pyrimidine core can form key hydrogen bonds with the hinge region of the kinase ATP-binding pocket, mimicking the interactions of the adenine base of ATP.[4] This note focuses on the synthesis and application of pyrimidine-based compounds as kinase inhibitors, using a representative synthetic route for a key intermediate of Erlotinib, a well-known Epidermal Growth Factor Receptor (EGFR) inhibitor.

Synthetic Strategies for Pyrimidine-Based Kinase Inhibitors

The synthesis of functionalized pyrimidines is a cornerstone of medicinal chemistry. Common strategies often involve the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a guanidine or urea derivative to form the core ring.[6] For kinase inhibitors, a frequent approach involves the synthesis of a 2,4-diaminopyrimidine or a 4-anilinoquinazoline (a fused pyrimidine system) scaffold. This scaffold allows for modification at multiple positions to optimize potency, selectivity, and pharmacokinetic properties.

A prominent example is the synthesis of the quinazoline core found in drugs like Gefitinib and Erlotinib.[7][8] The synthesis of Erlotinib typically involves the creation of a 6,7-disubstituted quinazolin-4(3H)-one intermediate.[9] This key lactam intermediate is then chlorinated to activate the 4-position for a subsequent nucleophilic aromatic substitution (SNAr) reaction with an appropriate aniline, such as 3-ethynylaniline, to install the moiety responsible for binding to the EGFR active site.[9][10]

Case Study: Synthesis of a Key Erlotinib Intermediate

The following protocol details the synthesis of 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline, a crucial precursor in the manufacture of Erlotinib. This multi-step synthesis highlights common transformations in heterocyclic chemistry, including cyclization, chlorination, and purification.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of the Erlotinib precursor and the final active pharmaceutical ingredient (API).

| Step | Compound Name | Starting Material | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (by HPLC) |

| 1 | 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one | Substituted anthranilate | 294.31 | 85-95% | >98% |

| 2 | 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline | Quinazolin-4(3H)-one | 312.75 | 90-98% | >99% |

| 3 | Erlotinib | 4-chloroquinazoline deriv. | 393.44 | 80-90% | >99.5% |

Experimental Protocols

Protocol 1: Synthesis of 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one (Erlotinib Lactam Intermediate)

This protocol describes the formation of the quinazolinone ring system, which is a key intermediate in the synthesis of Erlotinib.[9]

Materials and Reagents:

-

2-amino-4,5-bis(2-methoxyethoxy)benzoic acid

-

Formamide

-

High-boiling point solvent (e.g., N-methyl-2-pyrrolidone or Dowtherm A)

-

Round-bottom flask with reflux condenser

-

Heating mantle and magnetic stirrer

-

Filtration apparatus

-

Drying oven

Procedure:

-

To a round-bottom flask, add 1 equivalent of 2-amino-4,5-bis(2-methoxyethoxy)benzoic acid.

-

Add an excess of formamide (approx. 5-10 equivalents).

-

Heat the mixture to 150-160 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water to the cooled mixture to precipitate the product.

-

Stir the resulting slurry for 1-2 hours to ensure complete precipitation.

-

Collect the solid product by vacuum filtration and wash thoroughly with water, followed by a cold non-polar solvent like hexane.

-

Dry the solid in a vacuum oven at 60-70 °C to a constant weight to yield 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one as an off-white solid.

Protocol 2: Synthesis of 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline

This protocol details the chlorination of the lactam intermediate to activate it for the subsequent SNAr reaction.[10]

Materials and Reagents:

-

6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one

-

Thionyl chloride (SOCl₂)

-

Catalytic amount of Dimethylformamide (DMF)

-

Toluene or another inert solvent

-

Round-bottom flask with reflux condenser and gas trap (to neutralize HCl and SO₂ fumes)

-

Heating mantle and magnetic stirrer

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend 1 equivalent of 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one in toluene.

-

Add a catalytic amount of DMF (e.g., 0.05 equivalents).

-

Slowly add an excess of thionyl chloride (approx. 2-3 equivalents) to the suspension at room temperature. The addition is exothermic.

-

Heat the reaction mixture to reflux (approx. 80-90 °C) and maintain for 3-5 hours. Monitor the reaction until the starting material is fully consumed (by TLC or HPLC).

-

After completion, cool the mixture and remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.

-

The resulting crude solid is the desired product, 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline. It can be used in the next step without further purification or can be recrystallized from a suitable solvent like isopropanol if higher purity is required.[10]

Visualizations

Signaling Pathway

Kinase inhibitors like Erlotinib target the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[11] Aberrant activation of this pathway is a key driver in many cancers, leading to uncontrolled cell proliferation and survival.[12] The diagram below illustrates a simplified representation of the EGFR pathway.

Caption: Simplified EGFR signaling pathway and the inhibitory action of Erlotinib.

Experimental Workflow

The synthesis of a kinase inhibitor is a sequential process. The following diagram outlines the logical workflow for the synthesis of Erlotinib, starting from the formation of the key quinazolinone intermediate.

Caption: General synthetic workflow for the kinase inhibitor Erlotinib.

References